2-Methoxyestrone-d4

ISO 17034 Reference Material Certification Regulatory Compliance

Quantitative LC-MS/MS of 2-methoxyestrone in plasma or urine requires a stable isotope-labeled internal standard to correct matrix effects. Unlabeled or mismatched analogs introduce quantifiable error. 2-Methoxyestrone-d4 (CAS 949885-90-9) offers: • +4 Da mass shift for chromatographic co-elution without isotopic overlap • Validated CV <2.21% and LOD 0.156 pg/mL in serum • Class A standard for GLP/CLIA regulatory bioanalysis Certified reference material for PK/PD studies and cancer biomarker panels.

Molecular Formula C19H24O3
Molecular Weight 304.4 g/mol
Cat. No. B12409311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyestrone-d4
Molecular FormulaC19H24O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O
InChIInChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i6D2,9D,10D
InChIKeyWHEUWNKSCXYKBU-GPPUFMCXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyestrone-d4 Analytical Baseline


2-Methoxyestrone-d4 (CAS: 949885-90-9) is a tetra-deuterated stable isotope-labeled analog of 2-methoxyestrone (2-ME1), an endogenous methoxylated catechol estrogen metabolite of estrone [1]. The compound incorporates four deuterium atoms at the 1,4,16,16-positions, yielding a nominal mass shift of +4 Da relative to the unlabeled analyte (MW: 304.42 vs. 300.40) . Unlike the unlabeled parent compound which serves as a research analyte, this d4-labeled isotopologue is specifically manufactured under ISO 17034 accredited reference material producer certification for use as an internal standard in quantitative LC-MS/MS assays [2]. 2-Methoxyestrone (unlabeled) exhibits a pKa of 10.81 [3] and demonstrates very low affinity for the estrogen receptor with no significant estrogenic activity [4], establishing its role as a clinically relevant biomarker rather than a pharmacologically active therapeutic.

1 Isotope dilution MS workflows — GC-MS, LC-MS/MS, and SRM assays
2 Endogenous estrogen metabolite quantification — matrix-effect correction for 2-methoxyestrone
3 Class A ISTD selection — +4 Da mass shift avoids natural isotope envelope overlap

2-Methoxyestrone-d4: Why It Cannot Be Substituted


Substituting 2-Methoxyestrone-d4 with an alternative isotopologue (e.g., 2-Methoxyestrone-13C,d3) or a different deuterated estrogen internal standard introduces quantifiable analytical error that cannot be corrected post-hoc. First, the specific deuterium placement at the 1,4,16,16-positions determines hydrogen-deuterium scrambling behavior in solution and in the ion source; altering this pattern changes the scrambling ratio and may produce interference at the selected MRM transition [1]. Second, 13C-labeled analogs exhibit different chromatographic retention behavior than deuterated analogs—deuterated compounds frequently show slight retention time shifts relative to both the unlabeled analyte and 13C-labeled isotopologues, which can compromise co-elution and thereby reduce compensation for matrix effects [2]. Third, general-purpose deuterated estrogens (e.g., estrone-d4, estradiol-d4) cannot serve as structural analogs for 2-methoxyestrone due to differences in ionization efficiency, fragmentation patterns, and extraction recovery. The ISO 17034 certification accompanying specific batches of 2-Methoxyestrone-d4 provides documented traceability, homogeneity, and stability data that generic research-grade labeled compounds lack—a critical distinction for method validation under regulatory guidance [3].

Unlabeled 2-methoxyestrone — cannot correct for matrix effects or extraction losses in MS workflows
2-Methoxyestrone-13C,d3 — different mass shift and chromatographic behavior may alter method ruggedness
Deuterated estradiol-d4 surrogate — physicochemical and retention-time mismatch limits ISTD validity for 2-MeOE1

2-Methoxyestrone-d4: Quantitative Validation Evidence


Precision in ID/GC-MS Urinary Assays

CATO-supplied 2-Methoxyestrone-d4 is manufactured under ISO 17034 accreditation, the international standard for reference material producer competence [1]. This certification mandates documented homogeneity testing, stability monitoring, and metrological traceability—requirements absent from non-certified research-grade deuterated compounds [1].

Precision in ID/GC-MS Urinary Assays
Head-to-head
Intra- and inter-assay CV
Reported precision context supports cohort stratification studies
Human urine; SPE + GC-MS with deuterated ISTD panel
LC-MS/MS Sensitivity for 2-MeOE1
Head-to-head
LOD = 0.156 pg/mL (~21× below mean physiological level)
Supports low-abundance serum quantification in research matrices
0.5 mL human serum; Girard P derivatization; SRM/MS
Metabolic Clearance Comparison
Cross-study
2-MeOE1 MCR: 2470 L/day vs. 2-OHE1: ~2200 L/day vs. E1: ~1050 L/day
Reported clearance context indicates dynamic 2-OHE1 reservoir role
Normal men; pulse-injection model; 3-exponential fit
Steady-State Plasma Exposure
Head-to-head
2-MeOE1 trough ~40 ng/mL vs. 2-MeOE2 ~4 ng/mL (10-fold higher)
Exposure-model context for metabolite contribution review
Phase II trial; oral 2ME2; trough PK sampling
Microsomal Demethylation Kinetics
Head-to-head
Km 2-MeOE1: 12 μM vs. 2-MeOE2: 3 μM (4-fold lower affinity)
Enzyme kinetics context for metabolic pathway interpretation
Rat liver microsomes; NADPH-dependent CYP450 assay
In Vivo Demethylation Extent
Class-level
≥64% 2-MeOE1 dose converted to 2-OHE1 in normal men
Supports precursor-pool interpretation for catechol estrogen formation
Dual-label pulse injection; 5-day urinary metabolite profiling
ISO 17034 Reference Material Certification Regulatory Compliance

LC-MS/MS Sensitivity for 2-Methoxyestrone

Commercially available 2-Methoxyestrone-d4 is supplied with a certified purity of ≥98.0% as determined by HPLC and corroborated by orthogonal analytical methods . This purity threshold meets or exceeds typical requirements for quantitative bioanalytical internal standards .

LC-MS/MS Sensitivity for 2-MeOE1
Head-to-head
LOD = 0.156 pg/mL (~21× below mean physiological level)
Supports low-abundance serum quantification in research matrices
0.5 mL human serum; Girard P derivatization; SRM/MS
Chemical Purity Quantitative Accuracy LC-MS/MS

Metabolic Clearance: 2-Methoxyestrone vs. 2-Hydroxyestrone

2-Methoxyestrone-d4 incorporates deuterium at the 1,4,16,16-positions, producing a +4 Da mass shift . In contrast, 2-Methoxyestrone-13C,d3 (MW: 304.40) combines one 13C and three deuterium atoms . Deuterium placement at specific positions influences hydrogen-deuterium scrambling rates in solution and in the MS ion source; steroids with deuterium adjacent to carbonyl or hydroxyl groups exhibit variable scrambling that can compromise quantitative accuracy at selected MRM transitions [1].

Metabolic Clearance Comparison
Cross-study
2-MeOE1 MCR: 2470 L/day vs. 2-OHE1: ~2200 L/day vs. E1: ~1050 L/day
Reported clearance context indicates dynamic 2-OHE1 reservoir role
Normal men; pulse-injection model; 3-exponential fit
Stable Isotope Labeling Deuterium Scrambling Mass Spectrometry

Steady-State Plasma Levels of 2-Methoxyestrone

2-Methoxyestrone-d4 is documented as stable when stored as powder at -20°C for up to 3 years, or at 4°C for 2 years . In DMSO solution, stability is maintained at -80°C for 6 months and at -20°C for 1 month . These stability parameters are established under controlled conditions and are supported by vendor stability monitoring programs.

Steady-State Plasma Exposure
Head-to-head
2-MeOE1 trough ~40 ng/mL vs. 2-MeOE2 ~4 ng/mL (10-fold higher)
Exposure-model context for metabolite contribution review
Phase II trial; oral 2ME2; trough PK sampling
Stability Storage Conditions Reference Material

Microsomal Demethylation Kinetics

Deuterium-labeled internal standards may exhibit slight retention time shifts relative to their unlabeled analytes due to the deuterium isotope effect on hydrophobicity; this shift can reduce co-elution and thus compromise matrix effect compensation [1]. In contrast, 13C-labeled internal standards typically exhibit retention times essentially identical to the unlabeled analyte [1].

Microsomal Demethylation Kinetics
Head-to-head
Km 2-MeOE1: 12 μM vs. 2-MeOE2: 3 μM (4-fold lower affinity)
Enzyme kinetics context for metabolic pathway interpretation
Rat liver microsomes; NADPH-dependent CYP450 assay
Chromatography Retention Time Shift Matrix Effect

2-Methoxyestrone-d4: Application Scenarios


Clinical Trial PK Quantification

2-Methoxyestrone-d4 manufactured under ISO 17034 accreditation is specified for use as an internal standard in LC-MS/MS methods requiring regulatory submission (FDA Bioanalytical Method Validation Guidance, EMA Guideline on Bioanalytical Method Validation). The certified purity (≥98%) and documented stability parameters support long-term method performance qualification, while the 1,4,16,16-deuteration pattern must be characterized for scrambling behavior per regulatory expectation [1].

Epidemiological Cohort Studies of Estrogen Metabolism

2-Methoxyestrone (2-ME1) serves as a breast cancer risk biomarker, and accurate quantification in serum/plasma requires a structurally identical isotopologue as internal standard . 2-Methoxyestrone-d4 provides the necessary +4 Da mass separation for MRM-based quantification while co-eluting sufficiently to compensate for matrix effects in complex biological samples . The compound's low estrogen receptor affinity ensures no off-target biological interference [2].

Preclinical COMT and Methoxyestrogen Studies

Comprehensive LC-MS/MS estrogen profiling methods measuring unconjugated estrone, estradiol, estriol, 2-methoxyestrone, and 2-methoxyestradiol require analyte-specific deuterated internal standards rather than a single generic internal standard . 2-Methoxyestrone-d4 is specifically identified as the internal standard for the 2-methoxyestrone channel in published multi-analyte serum estrogen profiling protocols .

Bioanalytical Method Validation Standard

2-Methoxyestrone (2-ME1) is the primary metabolite of 2-hydroxyestrone and is structurally related to the anti-angiogenic investigational agent 2-methoxyestradiol (2-ME2) . Pharmacokinetic studies monitoring 2-ME2 metabolism require quantitative discrimination between parent drug and the 2-ME1 metabolite; 2-Methoxyestrone-d4 serves as the internal standard for the metabolite channel without cross-interference at the MRM transition of the parent compound.

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
Precision and sensitivity in isotope dilution LC-MS/MS
CV and LLOQ validation in target research matrix
Epidemiological cohort estrogen profiling
Sub-pg/mL LOD in small-volume archived specimens
Matrix-effect correction and inter-batch reproducibility
COMT and methoxyestrogen pathway studies
ISTD discrimination from endogenous 2-MeOE1
Metabolic flux and demethylation endpoint interpretation
Bioanalytical method validation documentation
Defined isotopic purity and documented method performance
Accuracy, precision, and matrix factor acceptance criteria

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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